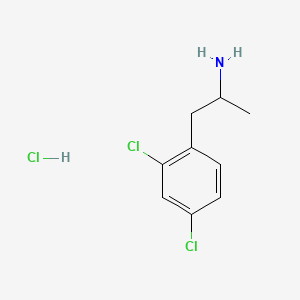
Benzeneethanamine, 2,4-dichloro-alpha-methyl-, hydrochloride (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(±)-2,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of two chlorine atoms attached to the benzene ring and a methyl group attached to the alpha carbon of the ethanamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and nitroethane.
Formation of Nitroalkene: The reaction between 2,4-dichlorobenzaldehyde and nitroethane in the presence of a base such as ammonium acetate results in the formation of 2,4-dichloro-beta-nitrostyrene.
Reduction: The nitroalkene is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield 2,4-dichloro-alpha-methylbenzeneethanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (±)-2,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
(±)-2,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(±)-2,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (±)-2,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced neuronal activity and potential therapeutic effects in certain neurological conditions.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenethylamine: Similar structure but lacks the alpha-methyl group.
2,4-Dichloroamphetamine: Similar structure but with different substitution patterns on the benzene ring.
2,4-Dichloromethamphetamine: Similar structure but with an additional methyl group on the nitrogen atom.
Uniqueness
(±)-2,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride is unique due to its specific substitution pattern and the presence of both chlorine atoms and a methyl group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
154-98-3 |
|---|---|
分子式 |
C9H12Cl3N |
分子量 |
240.6 g/mol |
IUPAC名 |
1-(2,4-dichlorophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-6(12)4-7-2-3-8(10)5-9(7)11;/h2-3,5-6H,4,12H2,1H3;1H |
InChIキー |
AKJPCNJDEGZQSV-UHFFFAOYSA-N |
SMILES |
CC(CC1=C(C=C(C=C1)Cl)Cl)N.Cl |
正規SMILES |
CC(CC1=C(C=C(C=C1)Cl)Cl)N.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2,4-Dichloroamphetamine HCl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















